Hydroxy Bosentan-d6
Overview
Description
Hydroxy Bosentan-d6, also known as Ro 48-5033-d6, is a deuterium-labeled version of Hydroxy bosentan . It is a primary metabolite of Bosentan (BOS), which is metabolized by the cytochrome P450 system in the liver . Ro 48-5033 assists BOS pharmacologically, retaining 10%-20% activities .
Molecular Structure Analysis
The molecular formula of this compound is C27H23D6N5O7S . It has a molecular weight of 573.65 .Physical and Chemical Properties Analysis
This compound is a white solid . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Heart Failure and Pulmonary Hypertension
Endothelin receptor antagonists like Bosentan have been investigated for their potential in treating heart failure and pulmonary arterial hypertension (PAH). Studies indicate that Bosentan can improve symptoms and potentially alter the progression of heart failure. In pulmonary hypertension, Bosentan demonstrates efficacy by inducing pulmonary and systemic vasodilation, which may enhance conventional treatment, potentially improving survival rates and exercise capacity in patients with mildly symptomatic PAH (Mylona & Cleland, 1999) (Roux, Breu, Ertel, & Clozel, 1999).
Systemic Sclerosis and Digital Ulcers
Bosentan has been explored for its application in systemic sclerosis, particularly for managing digital ulcers associated with this condition. Clinical trials have shown that Bosentan can significantly reduce the number of new ulcers in patients with systemic sclerosis, thereby extending treatment options for patients with digital ulcers associated with systemic sclerosis (Dhillon, 2009).
Mechanism of Action
Target of Action
Hydroxy Bosentan-d6 is a deuterium-labeled derivative of Hydroxy Bosentan . The primary targets of this compound are the endothelin receptors, specifically the ETA and ETB receptors . These receptors are found on endothelial cells and vascular smooth muscle cells . Endothelin-1 (ET-1), a neurohormone, mediates its effects by binding to these receptors .
Mode of Action
This compound, like Bosentan, acts as a dual endothelin receptor antagonist . It blocks the action of endothelin molecules that would otherwise promote the narrowing of blood vessels and lead to high blood pressure . It displays a slightly higher affinity towards ETA receptors than ETB receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the endothelin signaling pathway . By blocking the endothelin receptors, this compound inhibits the vasoconstrictive effects of endothelin, leading to vasodilation . This action can alleviate conditions such as pulmonary arterial hypertension .
Pharmacokinetics
This compound is a primary metabolite of Bosentan, metabolized by the cytochrome P450 system in the liver . It assists Bosentan pharmacologically, retaining 10%-20% of the activities . The pharmacokinetics of Bosentan, and by extension this compound, are dose-proportional up to certain doses . Bosentan has a terminal half-life of approximately 5.4 hours and achieves steady-state concentrations within 3-5 days after multiple-dose administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle cells . This results in the dilation of blood vessels, reducing blood pressure and improving blood flow . In the context of diseases like pulmonary arterial hypertension, this can lead to significant improvements in symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-administration of certain drugs can affect the pharmacokinetics of Bosentan . Ketoconazole approximately doubles the exposure to Bosentan due to inhibition of CYP3A4 . Bosentan also decreases exposure to certain drugs by up to 50% due to induction of CYP3A4 and/or CYP2C9 . Therefore, the drug-drug interaction environment can significantly influence the action of this compound.
Safety and Hazards
When handling Hydroxy Bosentan-d6, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Hydroxy Bosentan-d6 interacts with the cytochrome P450 system in the liver, specifically with the enzymes CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of Bosentan to this compound . The nature of these interactions involves the enzymatic conversion of Bosentan to this compound .
Cellular Effects
The effects of this compound at the cellular level are primarily related to its role as a metabolite of Bosentan . Bosentan, and by extension this compound, influences cell function by acting as an endothelin receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the cytochrome P450 enzymes CYP2C9 and CYP3A4 . This leads to the metabolic conversion of Bosentan to this compound . The process may involve enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This suggests that this compound may also exhibit temporal changes in its effects, including its stability and degradation .
Dosage Effects in Animal Models
Studies on Bosentan have shown that its effects can vary with dosage . High doses of Bosentan can lead to adverse effects, suggesting that this compound may exhibit similar dosage-dependent effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of the cytochrome P450 system in the liver . It interacts with the enzymes CYP2C9 and CYP3A4, which are crucial for its formation from Bosentan . The metabolic process may also involve various cofactors .
Transport and Distribution
Given its lipophilic nature and its formation in the liver, it is likely that it is transported and distributed via the bloodstream .
Subcellular Localization
Given that it is metabolized by the cytochrome P450 system, it is likely localized to the endoplasmic reticulum of liver cells where these enzymes are found .
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857736 | |
Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-57-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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